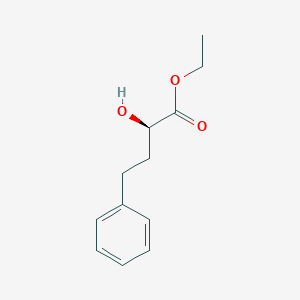

Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Description

Significance of Chiral Molecules in Contemporary Chemistry and Pharmaceutical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemistry and drug development. sigmaaldrich.comsigmaaldrich.com The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different biological activities. sigmaaldrich.com This is because biological targets, such as enzymes and receptors, are themselves chiral and thus interact selectively with only one enantiomer of a drug. newdrugapprovals.orggoogle.com

One enantiomer may produce the desired therapeutic effect, while the other could be inactive, less active, or even cause harmful side effects. sigmaaldrich.comnewdrugapprovals.org This understanding has led to a paradigm shift in the pharmaceutical industry, moving away from marketing racemic mixtures (equal mixtures of both enantiomers) towards the development of single-enantiomer drugs. google.comechemi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the stereochemistry of new drugs, making the synthesis of chirally pure compounds a critical goal in pharmaceutical research. newdrugapprovals.orggoogle.comechemi.com

Strategic Importance of Ethyl (R)-2-Hydroxy-4-phenylbutyrate as a Chiral Building Block

This compound serves as a quintessential example of a chiral building block. google.com Its strategic value lies in its pre-defined stereochemistry at a key carbon atom, which can be transferred to a final drug molecule, thereby avoiding the need for difficult and often inefficient separation of enantiomers at a later stage. This compound is a versatile precursor for a variety of important pharmaceuticals. nih.govresearchgate.netnih.govresearchgate.net

The most prominent application of this compound is as a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. google.comresearchgate.netnih.govchemicalbook.com ACE inhibitors are a class of drugs widely used to treat hypertension (high blood pressure) and congestive heart failure. researchgate.netnih.govresearchgate.net They function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. researchgate.net Many of the top-selling "pril" drugs, including enalapril, benazepril, lisinopril (B193118), and ramipril, incorporate a side chain derived directly from this chiral building block. google.comresearchgate.netresearchgate.net

Enalapril: The synthesis of Enalapril often involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate with the dipeptide L-alanyl-L-proline. google.comchemicalbook.com In a pathway starting from (R)-HPBE, the hydroxyl group is first activated (e.g., as a triflate or tosylate) and then reacted with L-alanyl-L-proline to form the N-substituted dipeptide, which is Enalapril. researchgate.net

Benazepril: For Benazepril, the hydroxyl group of this compound is converted into a more reactive leaving group, such as a triflate (by reacting with trifluoromethanesulfonic anhydride) or a p-nitrobenzenesulfonate. google.comnewdrugapprovals.orggoogle.com This activated intermediate is then condensed with the amine group of (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate (B1210297) to yield the Benazepril backbone. google.comnewdrugapprovals.org

Ramipril: The synthesis of Ramipril can involve the condensation of an appropriate bicyclic amino acid ester with an activated form of the (R)-HPBE side chain, such as ethyl (2S)-[(4S)-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutanoate. google.comgoogle.com This highlights the use of N-carboxyanhydride (NCA) chemistry to facilitate the coupling.

Quinapril: Quinapril is structurally defined as (3S)-2-L-alanyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid where the alanyl's amino group is substituted by a 1-ethoxycarbonyl-4-phenylbutan-2-yl group, a structure derived from (R)-HPBE. nih.gov The synthesis involves coupling an activated N-carboxyanhydride derived from the (R)-HPBE structure with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. google.comgoogle.com

Cilazapril: The production of Cilazapril follows a similar pathway. This compound is first converted to an intermediate with a good leaving group, like ethyl R-2-(4-nitrobenzene sulfonyloxy)-4-phenyl butyrate. google.com This intermediate is then reacted with (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a] sigmaaldrich.comnewdrugapprovals.orgdiazepine-1-carboxylate to form the final drug structure. chemicalbook.comgoogle.com

Lisinopril: For Lisinopril, the hydroxyl group of (R)-HPBE is activated, for instance, by converting it into a mesylate using methylsulfonyl chloride. google.com This activated ester is then reacted with a protected L-lysine derivative, such as N⁶-trifluoroacetyl-L-lysine salt, in a nucleophilic substitution reaction to form the core structure of Lisinopril. researchgate.netgoogle.comgoogle.com

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (2R)-2-hydroxy-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKSSGYDPNKQS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370015 | |

| Record name | Ethyl (2R)-2-hydroxy-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90315-82-5 | |

| Record name | Ethyl (R)-2-hydroxy-4-phenylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90315-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090315825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2R)-2-hydroxy-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2R)-2-hydroxy-4-phenylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP7IWH2QOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl R 2 Hydroxy 4 Phenylbutyrate

Stereoselective Chemical Synthesis Approaches

The synthesis of enantiomerically pure Ethyl (R)-2-Hydroxy-4-phenylbutyrate can be broadly categorized into two main strategies: the asymmetric hydrogenation of a prochiral precursor and the multi-step synthesis from a readily available chiral starting material.

Asymmetric Hydrogenation Strategies for Chiral Alpha-Ketoesters

One of the most direct methods for synthesizing this compound is the asymmetric hydrogenation of its corresponding α-ketoester, ethyl 2-oxo-4-phenylbutanoate. This reaction involves the addition of hydrogen across the ketone's carbonyl group, guided by a chiral catalyst to favor the formation of the (R)-alcohol.

Catalyst Systems and Chiral Ligand Design for Enantioselective Reduction

The success of asymmetric hydrogenation hinges on the design of the catalyst system, which typically consists of a noble metal on a solid support, modified by a chiral ligand.

Platinum-based catalysts, particularly Platinum on gamma-alumina (Pt/γ-Al₂O₃), modified with cinchona alkaloids like cinchonidine, are frequently employed. The interaction between the chiral modifier, the platinum surface, and the substrate directs the hydrogen attack to one face of the carbonyl group, inducing enantioselectivity. Studies have shown that a compact adsorption of the chiral modifier on the platinum surface is beneficial for achieving higher enantioselectivity ecnu.edu.cnecnu.edu.cn. For instance, a cinchonidine-modified Pt/γ-Al₂O₃ catalyst in a fixed-bed reactor achieved approximately 95% conversion of ethyl 2-oxo-4-phenylbutanoate with an enantiomeric excess (ee) of 68% for the (R)-product ecnu.edu.cnecnu.edu.cn. The catalyst support material also plays a role; a platinum catalyst on a 15 wt % alumina-carbon composite modified with cinchonidine has been reported to afford an ee of up to 85% in acetic acid.

Ruthenium-based catalysts have also demonstrated high efficiency. A catalyst system comprising [NH₂Me₂]⁺[{RuCl((S)-SunPhos)}₂(μ-Cl₃)]⁻ has been used for the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, yielding ethyl 2-hydroxy-4-arylbutyrate with a high enantiomeric excess of 94-96% dicp.ac.cn. This highlights the importance of the chiral phosphine ligand, (S)-SunPhos, in directing the stereochemical outcome of the reduction.

| Catalyst System | Chiral Ligand/Modifier | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| Pt/γ-Al₂O₃ | Cinchonidine | Ethyl 2-oxo-4-phenylbutanoate | ~95 | 68 (R) | ecnu.edu.cnecnu.edu.cn |

| [NH₂Me₂]⁺[{RuCl}₂(μ-Cl₃)]⁻ | (S)-SunPhos | (E)-ethyl 2-oxo-4-arylbut-3-enoate | - | 94-96 | dicp.ac.cn |

High-Pressure Hydrogenation Conditions and Their Influence on Selectivity

Hydrogen pressure is a critical parameter that significantly influences both the reaction rate and the enantioselectivity of the hydrogenation process ecnu.edu.cnecnu.edu.cn. Research on the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate using a cinchonidine-modified Pt/γ-Al₂O₃ catalyst has demonstrated that the enantiomeric excess of the (R)-product is strongly dependent on the hydrogen pressure ecnu.edu.cnecnu.edu.cn.

In a study investigating the kinetics of this reaction in a stirred autoclave with a Pt/γ-Al₂O₃ catalyst modified by 10,11-dihydrocinchonidine, the influence of hydrogen pressure on both the conversion rate and the enantiomeric excess was systematically examined researchgate.net. While specific quantitative data correlating a range of pressures to ee is often proprietary or specific to the exact experimental setup, the general findings indicate that optimizing pressure is a key factor in maximizing selectivity. The competitive adsorption between the solvent and the reactant molecules on the catalyst surface, which plays a crucial role in determining the enantiomeric excess, is affected by the hydrogen pressure ecnu.edu.cnecnu.edu.cn. The use of high-pressure equipment is often cited as a drawback for the industrial application of such chemical methods, suggesting that pressures significantly above atmospheric are typically required google.com.

| Catalyst System | Parameter Investigated | Observation | Reference |

|---|---|---|---|

| Pt/γ-Al₂O₃-Cinchonidine | Hydrogen Pressure | Enantiomeric excess is strongly dependent on pressure. | ecnu.edu.cnecnu.edu.cn |

| Pt/γ-Al₂O₃-10,11-dihydrocinchonidine | Hydrogen Pressure | Influences both initial hydrogenation rate and enantiomeric excess. | researchgate.net |

Multi-Step Synthesis from Chiral Precursors

An alternative to asymmetric catalysis is the use of the "chiral pool," which involves synthesizing the target molecule from a naturally occurring, inexpensive, and enantiomerically pure starting material.

Synthesis from L-Malic Acid and Related Chiral Pool Compounds

L-Malic acid is a readily available and inexpensive chiral building block. A practical multi-step chemical synthesis to prepare Ethyl (R)-2-Hydroxy-4-phenylbutanoate from L-malic acid has been reported semanticscholar.org. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product. Although this method can be reliable, it often involves a longer synthetic route compared to asymmetric hydrogenation, which can be a drawback for industrial-scale production due to the number of reaction steps involved ecnu.edu.cn. The synthesis of the related (S)-enantiomer from L-malic acid has also been described in the literature researchgate.net.

Conversion of (R)-2-Hydroxy-4-phenylbutanenitrile to this compound

Another synthetic route involves the conversion of a chiral precursor that already contains the required carbon skeleton and stereocenter, such as (R)-2-hydroxy-4-phenylbutanenitrile. This conversion is typically a two-step process.

First, the nitrile group is hydrolyzed to a carboxylic acid, yielding (R)-2-hydroxy-4-phenylbutyric acid. This step can be achieved under acidic or basic conditions. Subsequently, the resulting carboxylic acid undergoes esterification to form the desired ethyl ester. A described method for this esterification involves reacting (R)-2-hydroxy-4-phenylbutanoic acid with absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is heated to 70°C for approximately 2 hours. This procedure results in the formation of this compound in high yield (98%) and with excellent purity (>99%) chemicalbook.com.

Biocatalytic and Chemoenzymatic Synthesis Innovations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. The asymmetric reduction of the prochiral ketoester, ethyl 2-oxo-4-phenylbutyrate, is a key strategy for producing this compound. This can be achieved using whole-cell biocatalysis with various microorganisms or through isolated enzyme-catalyzed reductions.

Asymmetric Reduction of Prochiral Ketoesters (Ethyl 2-Oxo-4-phenylbutyrate)

The enzymatic conversion of ethyl 2-oxo-4-phenylbutyrate to its corresponding (R)-hydroxy ester is a highly enantioselective process. This transformation is catalyzed by oxidoreductases, which are abundant in a wide range of microorganisms.

Whole-cell biocatalysis leverages the metabolic machinery of microorganisms to perform desired chemical transformations. This approach is often cost-effective as it eliminates the need for enzyme purification.

A variety of yeast strains have been successfully employed for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate.

Candida krusei : The strain Candida krusei SW2026 has demonstrated excellent catalytic capability for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate. Under optimized conditions, it can achieve a high yield of 95.1% with an outstanding enantiomeric excess of 99.7% for the (R)-enantiomer. researchgate.net

Rhodotorula minuta : Rhodotorula minuta IFO 0920 has been identified as a proficient biocatalyst for this reduction, yielding (R)-EHPB with a high enantiomeric excess of 95%. tpcj.orgnih.gov

Pichia angusta : The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using Pichia angusta has been reported to afford the (R)-product with a moderate enantiomeric excess of 81%. researchgate.net

Saccharomyces cerevisiae : Commonly known as baker's yeast, Saccharomyces cerevisiae is a widely used biocatalyst. When immobilized in calcium alginate beads with double gel layers, it can achieve a high chemical yield of 90% and an excellent enantiomeric excess ranging from 96% to 99%. nih.gov

Pichia pastoris : The biotransformation of ethyl 2-oxo-4-phenylbutyrate using Pichia pastoris CBS 704 has shown promising results in terms of both conversion and enantioselectivity. researchgate.net In one study, the use of Pichia pastoris resulted in a 99% conversion and a 95% enantiomeric excess for the (R)-enantiomer. researchgate.net Furthermore, a recombinant Pichia pastoris expressing an engineered D-lactate dehydrogenase from Lactobacillus plantarum achieved full conversion, a reaction yield of over 95%, and an enantiomeric excess of approximately 100% for the corresponding (R)-2-hydroxy-4-phenylbutyric acid. nih.gov

Table 1: Performance of Yeast Strains in the Asymmetric Reduction of Ethyl 2-Oxo-4-phenylbutyrate

| Yeast Strain | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Candida krusei SW2026 | 95.1 | 99.7 |

| Rhodotorula minuta IFO 0920 | - | 95 |

| Candida holmii KPY 12402 | 58 | 94 |

| Pichia angusta | - | 81 |

| Saccharomyces cerevisiae | 90 | 96-99 |

| Pichia pastoris | - | 95 (99% conversion) |

| Recombinant Pichia pastoris | >95 | ~100 (for the acid) |

Bacterial strains, particularly through genetic engineering, have also been utilized for the synthesis of this compound.

Escherichia coli (recombinant) : Genetically engineered Escherichia coli has been a common host for overexpressing various carbonyl reductases. For instance, an early study using E. coli overexpressing an alcohol dehydrogenase from baker's yeast resulted in a 46% yield and 87% enantiomeric excess. researchgate.net More recent developments with recombinant E. coli expressing specific carbonyl reductases have shown significantly improved results. For example, a recombinant E. coli strain expressing a carbonyl reductase (CpCR) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration achieved a 98.3% conversion rate and an exceptional enantiomeric excess of 99.9%. nih.gov

Gluconobacter oxydans : While information on the direct use of wild-type Gluconobacter oxydans for this specific transformation is limited, a carbonyl reductase from this bacterium (GoCR) has been a subject of significant research (see section 2.2.1.2.1).

Lactobacillus bulgaricus : Lactobacillus bulgaricus ATCC 11842 has been identified as having high bio-reduction activity towards 2-oxo-4-phenylbutyric acid, the corresponding carboxylic acid of the target ester. nih.gov

The use of isolated enzymes offers advantages such as higher purity and the elimination of side reactions often associated with whole-cell systems. Carbonyl reductases are a key class of enzymes for this transformation.

Several carbonyl reductases have been identified and characterized for their ability to catalyze the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate.

Carbonyl Reductase (CpCR) : A carbonyl reductase, denoted as CpCR, has been effectively used in a recombinant E. coli system. When coupled with glucose dehydrogenase for NADPH regeneration, this enzyme achieved a 98.3% conversion of ethyl 2-oxo-4-phenylbutyrate with an outstanding enantiomeric excess of 99.9% for the (R)-enantiomer. nih.gov

Carbonyl Reductase from Gluconobacter oxydans (GoCR) : A carbonyl reductase from Gluconobacter oxydans (GoCR) has been a target for protein engineering to enhance its catalytic performance. While the wild-type enzyme exhibited an enantiomeric excess of 43.0%, structure-guided rational design led to variants with significantly improved stereoselectivity, achieving over 99% ee. researchgate.net

Carbonyl Reductase (iolS) : A carbonyl reductase gene, iolS, from Bacillus subtilis has been cloned and expressed. The resulting recombinant IolS enzyme was characterized and its activity for the reduction of ethyl 2-oxo-4-phenylbutyrate was investigated, demonstrating its potential as a biocatalyst for this transformation. researchgate.net

Table 2: Performance of Isolated Carbonyl Reductases in the Asymmetric Reduction of Ethyl 2-Oxo-4-phenylbutyrate

| Enzyme | Source Organism (for engineered enzymes) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| CpCR | Recombinant E. coli | 98.3 | 99.9 |

| GoCR (wild-type) | Gluconobacter oxydans | - | 43.0 |

| GoCR (engineered) | Gluconobacter oxydans | - | >99 |

| iolS | Bacillus subtilis | - | - |

Isolated Enzyme-Catalyzed Reductions

Alcohol Dehydrogenases (e.g., from baker's yeast)

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of producing this compound, ADHs are employed for the asymmetric reduction of the prochiral precursor, ethyl 2-oxo-4-phenylbutyrate (EOPB).

Baker's yeast (Saccharomyces cerevisiae) is a readily available and cost-effective source of ADHs. Its use in the reduction of EOPB has been explored, often in whole-cell biotransformations. For instance, the reduction of ethyl 2,4-dioxo-4-phenylbutyrate using baker's yeast in a diisopropyl ether/water two-phase system yields (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with a high enantiomeric excess (ee) of 98% and an isolated yield of 80%. researchgate.net This intermediate can then be hydrogenated to afford the desired this compound. researchgate.net

However, the efficiency of baker's yeast-mediated reductions can be hampered by mass transfer limitations between the substrate and the whole-cell biocatalyst. mdpi.com To address this, novel reaction systems, such as those employing thermosensitive ionic liquids, have been developed. These systems can create a "homogeneous" liquid phase during the reaction, improving substrate availability to the yeast cells and subsequently increasing the yield and enantiomeric excess of the product. mdpi.com Research has shown that in such systems, the enantiomeric excess of this compound can be increased by 25-30% and the yield by 35% compared to conventional systems. mdpi.com

Genetically engineered Escherichia coli overexpressing alcohol dehydrogenase from baker's yeast has also been utilized for the reduction of EOPB, resulting in the (R)-enantiomer with a 46% yield and 87% ee. jiangnan.edu.cn

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Baker's Yeast | Ethyl 2,4-dioxo-4-phenylbutyrate | (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | 80 | 98 | researchgate.net |

| Engineered E. coli (overexpressing baker's yeast ADH) | Ethyl 2-oxo-4-phenylbutyrate | This compound | 46 | 87 | jiangnan.edu.cn |

d-Lactate Dehydrogenase Mutants

d-Lactate dehydrogenases (d-LDHs) are another class of oxidoreductases that have been engineered for the synthesis of chiral alcohols. Through rational design and site-directed mutagenesis, the substrate specificity of these enzymes can be altered to accommodate non-natural substrates like EOPB.

A notable example is the Y52L/F299Y mutant of NAD-dependent d-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus ATCC 11842. This mutant has demonstrated high bio-reduction activity towards 2-oxo-4-phenylbutyric acid (OPBA), the carboxylic acid precursor to EOPB. researchgate.netresearchgate.net When coupled with a cofactor regeneration system, this engineered enzyme can efficiently produce (R)-2-hydroxy-4-phenylbutyric acid, which can then be esterified to yield the desired ethyl ester. researchgate.netchemicalbook.com Under optimized conditions, a process utilizing this mutant achieved the reduction of 73.4 mM OPBA to 71.8 mM (R)-2-hydroxy-4-phenylbutyric acid in 90 minutes, with an enantiomeric excess greater than 99%. researchgate.net

Cofactor Regeneration Systems (NADPH, NADP+)

Many oxidoreductases, including ADHs and engineered d-LDHs, rely on nicotinamide adenine dinucleotide cofactors (NADH or NADPH) as a source of reducing equivalents. acs.orgillinois.edu These cofactors are expensive, making their stoichiometric use in large-scale synthesis economically unfeasible. illinois.edu Therefore, efficient in situ regeneration of the consumed cofactor is crucial for the practical application of these biocatalytic systems. nih.govillinois.edu

A common and effective strategy for cofactor regeneration is to couple the primary reaction with a secondary enzymatic reaction that regenerates the cofactor. researchgate.net

Glucose Dehydrogenase (GDH): GDH catalyzes the oxidation of glucose to gluconolactone, with the concomitant reduction of NADP+ to NADPH or NAD+ to NADH. aiche.org This system is advantageous because glucose is an inexpensive and readily available co-substrate. jiangnan.edu.cn Coupled GDH systems have been successfully employed in the synthesis of this compound. For example, a recombinant E. coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase from Bacillus subtilis achieved 100% yield and 99.5% ee for the reduction of EOPB. aiche.org Similarly, an in-situ coenzyme regeneration system was developed by coupling a carbonyl reductase (CpCR) with GDH, which resulted in a 98.3% conversion rate and a 99.9% enantiomeric excess for the conversion of 30 mM EOPB. nih.gov

Formate (B1220265) Dehydrogenase (FDH): FDH catalyzes the oxidation of formate to carbon dioxide, coupled with the reduction of NAD+ to NADH. acs.orgnih.gov This system is particularly attractive because the product, CO2, is a benign and easily removable byproduct. nih.gov FDH from Candida boidinii is a well-studied enzyme for NADH regeneration. acs.org While naturally specific to NAD+, mutants of FDH have been developed with shifted cofactor specificity towards NADP+. acs.orgresearchgate.net A coupled system of a reconstructed d-nLDH mutant and FDH has been used for the production of (R)-2-hydroxy-4-phenylbutyric acid from OPBA, demonstrating the utility of this regeneration approach. researchgate.net

| Regeneration Enzyme | Co-substrate | Primary Enzyme | Product | Conversion/Yield | Enantiomeric Excess (ee, %) | Reference |

| Glucose Dehydrogenase (GDH) | Glucose | Carbonyl Reductase | This compound | 100% yield | 99.5 | aiche.org |

| Glucose Dehydrogenase (GDH) | Glucose | Carbonyl Reductase (CpCR) | This compound | 98.3% conversion | 99.9 | nih.gov |

| Formate Dehydrogenase (FDH) | Formate | d-Lactate Dehydrogenase Mutant | (R)-2-Hydroxy-4-phenylbutyric acid | 97.8% conversion (71.8 mM product from 73.4 mM substrate) | >99 | researchgate.net |

In situ coenzyme regeneration refers to the regeneration of the cofactor within the same reaction vessel, often within the same microbial cell. nih.gov This can be achieved by co-expressing the primary reductase and the regeneration enzyme (like GDH or FDH) in a single recombinant host, such as E. coli. nih.govaiche.org This approach simplifies the process, reduces costs associated with coenzyme addition, and minimizes byproduct formation, making it suitable for large-scale industrial applications. nih.gov Fusion expression, where the primary and regeneration enzymes are linked into a single polypeptide chain, is one strategy to enhance the efficiency of in situ regeneration. nih.gov

Kinetic Resolution of Racemic Ethyl 2-Hydroxy-4-phenylbutyrate

Kinetic resolution is a method for separating enantiomers from a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org In the context of Ethyl 2-Hydroxy-4-phenylbutyrate, this typically involves the enantioselective acylation or hydrolysis of the racemic alcohol, catalyzed by a lipase (B570770).

Lipases are a class of hydrolases that have been extensively used for the kinetic resolution of racemic alcohols. Lipase AK from Pseudomonas fluorescens has been shown to be particularly effective for the resolution of racemic Ethyl 2-Hydroxy-4-phenylbutyrate. scientific.netresearchgate.net In a process involving esterification with vinyl acetate (B1210297) in an organic solvent, an enantiomeric excess of up to 99% for the remaining this compound can be achieved. scientific.netresearchgate.net The optimal conditions for this resolution were found to be a substrate concentration of 0.074 mol/L with 20 mg of lipase AK in 2.0 ml of vinyl acetate at 30°C. scientific.netresearchgate.net The unreacted (R)-enantiomer can be isolated with a theoretical maximum yield of 50%.

| Enzyme | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Lipase AK | Esterification | Racemic Ethyl 2-Hydroxy-4-phenylbutyrate | This compound | ~50 (theoretical max) | up to 99 | scientific.netresearchgate.net |

| Lipase from Thermomyces lanuginosus (immobilized) | Hydrolysis | Racemic Ethyl 2-Hydroxy-4-phenylbutyrate | This compound | 48 | >99 | researchgate.net |

Lipase-Catalyzed Hydrolysis and Transesterification

Kinetic resolution is a widely employed enzymatic method for separating racemic compounds. This technique relies on the enantioselective nature of enzymes, which preferentially catalyze the transformation of one enantiomer over the other. In the context of producing this compound, lipases are used to selectively acylate or hydrolyze one enantiomer from the racemic mixture of ethyl 2-hydroxy-4-phenylbutyrate, leaving the desired (R)-enantiomer unreacted and thus enriched. scientific.netresearchgate.net

Transesterification, particularly using enol esters like vinyl acetate as irreversible acyl donors, is a common approach. sinica.edu.tw This process suppresses side reactions and can lead to very high enantiomeric ratios. researchgate.net Alternatively, enantioselective hydrolysis can be employed, where the enzyme selectively hydrolyzes the (S)-ester to the corresponding acid, allowing for the separation of the remaining (R)-ester. researchgate.net

Several lipases have demonstrated high efficacy and selectivity in the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate.

Lipase AK: This lipase, often derived from Pseudomonas fluorescens, is highly effective for the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate via transesterification. scientific.net Studies have optimized reaction conditions to achieve an enantiomeric excess (e.e.) of up to 99% for the final (R)-product. researchgate.netscientific.netconsensus.app The kinetic model for this resolution has been described by a double substrate ping-pong mechanism. researchgate.netscientific.net

Table 1: Optimized Conditions for Kinetic Resolution using Lipase AK

| Parameter | Optimal Value |

| Substrate Concentration | 0.074 mol/L |

| Enzyme Loading | 20 mg in 2.0 ml solvent |

| Acyl Donor/Solvent | Vinyl acetate (ethenylethanoate) |

| Temperature | 30°C |

| Agitation | 100 rpm |

| Resulting e.e. | Up to 99% |

Thermomyces lanuginosus lipase (TLL): TLL is another highly effective biocatalyst for this resolution. It is a thermostable enzyme that belongs to the alpha/beta-hydrolase fold family. sigmaaldrich.com Both its free and immobilized forms are used to enhance the efficiency and selectivity of the synthesis of this compound. sigmaaldrich.comresearchgate.net

Pseudomonas fluorescens lipase (PFL): Lipases from Pseudomonas species, sometimes referred to as Lipase PS, have been identified as excellent catalysts for the enantioselective hydrolysis of racemic ethyl 2-hydroxy-4-phenylbutyrate. researchgate.netnih.gov This lipase demonstrates a preference for the (S)-enantiomer, selectively hydrolyzing it and leaving the desired (R)-ester. researchgate.net PFL is noted for its high resistance to various organic solvents, a crucial property for synthetic reactions like transesterification and esterification. nih.gov

Cross-Linked Enzyme Aggregates (CLEAs) represent an advanced, carrier-free immobilization technique. scialert.net The method involves precipitating the enzyme from a solution and then cross-linking the resulting physical aggregates with a bifunctional agent, such as glutaraldehyde. scispace.comscialert.net This process creates robust and stable biocatalyst particles with high enzyme loading and volumetric activity. tudelft.nl

A notable application is the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate using TLL immobilized as CLEAs. researchgate.netresearchgate.net This immobilized system demonstrates excellent performance and stability, making it highly suitable for industrial applications. bohrium.com

Table 2: Performance of TLL-CLEA in Kinetic Resolution

| Parameter | Finding |

| Yield of (R)-ester | 48% |

| Enantiomeric Excess (e.e.) | > 99% |

| Reaction Temperature | 27°C |

| Reusability | Stable for up to 5 cycles with no activity loss; marginal (6%) loss up to 10 cycles. |

Data sourced from Basetty, S. et al. (2022). researchgate.netresearchgate.netresearchgate.net

The TLL-CLEA system was found to be stable in various organic solvents and at temperatures up to 50°C. researchgate.net This robust nature, combined with its high enantioselectivity and ease of recycling, underscores the significant advantages of using immobilized enzyme systems like CLEAs in the synthesis of high-value chiral compounds.

Enzymatic Esterification of 2-Hydroxy-4-phenylbutanoic Acid

An alternative synthetic route to this compound is the direct enzymatic esterification of 2-Hydroxy-4-phenylbutanoic acid with ethanol. Lipases, which catalyze hydrolysis in aqueous environments, can effectively drive the reverse reaction—esterification—in non-aqueous or low-water media. mdpi.comresearchgate.net This reversibility is a key feature of lipase catalysis.

The esterification process involves the reaction of a carboxylic acid with an alcohol, catalyzed by a lipase, to form an ester and water. nih.gov To shift the reaction equilibrium towards ester synthesis, it is often necessary to remove the water produced during the reaction. The choice of solvent and reaction conditions is critical to maximize conversion. researchgate.net

While the kinetic resolution of the racemic ester is more extensively detailed in the literature for this specific product, the principles of enzymatic esterification are well-established. jiangnan.edu.cnresearchgate.net Lipases such as immobilized Candida antarctica lipase B (commonly known as Novozym 435) are widely recognized as highly efficient catalysts for a broad range of esterification reactions and would be suitable candidates for this transformation. nih.govmdpi.com The reaction would proceed by combining 2-hydroxy-4-phenylbutanoic acid and ethanol in the presence of the lipase, typically in an organic solvent, to yield the desired ethyl ester. nih.gov

Advanced Reaction Engineering and Process Optimization in Ethyl R 2 Hydroxy 4 Phenylbutyrate Production

Strategies for Enhancing Enantioselectivity and Conversion Yield

Optimization of Biocatalytic Reaction Parameters

The performance of a biocatalytic system is intricately linked to its operational parameters. Temperature, pH, and substrate concentration are critical variables that directly influence enzyme activity, stability, and the stereochemical outcome of the reaction. jiangnan.edu.cnomicsonline.org

Temperature and pH are fundamental parameters that govern the catalytic efficiency and stability of enzymes. omicsonline.org For the synthesis of (R)-HPBE, finding the optimal balance between these two factors is crucial for maximizing both yield and enantiomeric excess (ee).

Research has shown that enzyme activity generally increases with temperature up to an optimal point, beyond which thermal denaturation leads to a rapid decline in activity. omicsonline.org In the asymmetric reduction of OPBE using the yeast strain Candida krusei SW2026, the highest yield (84.3%) and enantiomeric excess (96.7% ee) were achieved at 30°C. jiangnan.edu.cn Increasing the temperature to 45°C resulted in a significant drop in yield, indicating enzyme deactivation. jiangnan.edu.cn Similarly, studies with a carbonyl reductase from Kluyveromyces marxianus (KmCR) identified an optimal reaction temperature of 25°C. tpcj.org

The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site, which is critical for substrate binding and catalysis. omicsonline.org For the C. krusei SW2026-mediated reduction, a pH of 6.6 was found to be optimal. jiangnan.edu.cn Deviations from this optimal pH can lead to a decrease in both enzyme activity and stereoselectivity. jiangnan.edu.cn The stability of the enzyme across a range of pH values is also a key consideration for process robustness. nih.gov

Table 1: Effect of Temperature and pH on (R)-HPBE Synthesis

| Biocatalyst | Optimal Temperature (°C) | Optimal pH | Max Yield (%) | Max ee (%) | Reference |

|---|---|---|---|---|---|

| Candida krusei SW2026 | 30 | 6.6 | 84.3 | 96.7 | jiangnan.edu.cn |

| Carbonyl Reductase (KmCR) | 25 | - | 62 | ≥99.9 | tpcj.org |

| Recombinant E. coli with Carbonyl Reductase | 40 | - | - | >99 | rsc.org |

Note: '-' indicates data not specified in the source.

While high substrate concentrations are desirable for increasing volumetric productivity, they can often lead to substrate inhibition, a common phenomenon in enzyme-catalyzed reactions. jiangnan.edu.cn This inhibition can significantly reduce the reaction rate and, in some cases, affect the enantioselectivity of the biotransformation.

In the production of (R)-HPBE, it has been observed that high concentrations of the substrate, OPBE, can be inhibitory to the biocatalyst. jiangnan.edu.cnnih.gov To overcome this limitation, a fed-batch strategy is often employed. This involves the gradual addition of the substrate to the reaction mixture, maintaining a low but effective concentration that does not inhibit the enzyme. nih.govresearchgate.net

For instance, in a study using C. krusei SW2026, a fed-batch approach with a higher substrate concentration of 20 g/L resulted in an accumulated product concentration of 12.8 g/L without a significant loss in enantiomeric excess. jiangnan.edu.cn Similarly, a continuous feeding strategy with a recombinant E. coli strain allowed for the efficient conversion of a final OPBE concentration of 920 mM, yielding 912 mM of (R)-HPBE. nih.gov This demonstrates the effectiveness of fed-batch systems in mitigating substrate inhibition and achieving high product titers. nih.gov

Table 2: Substrate Concentration and Feeding Strategies

| Biocatalyst | Initial Substrate Conc. | Feeding Strategy | Final Product Conc. | ee (%) | Reference |

|---|---|---|---|---|---|

| Candida krusei SW2026 | 2.5 g/L (batch) | - | - | 99.7 | jiangnan.edu.cn |

| Candida krusei SW2026 | 20 g/L (fed-batch) | Fed-batch | 12.8 g/L | - | jiangnan.edu.cn |

| Recombinant E. coli | 120 mM | Continuous feeding | 912 mM | 99.9 | nih.gov |

Note: '-' indicates data not specified in the source.

The biocatalytic reduction of OPBE to (R)-HPBE is a stereospecific reaction that often requires a cofactor, typically NADPH, to provide the reducing equivalents. nih.govsigmaaldrich.com The efficient and continuous regeneration of this cofactor is crucial for the economic feasibility of the process. nih.gov This is often achieved by using a co-substrate in a coupled enzymatic reaction.

Exogenous additives can also play a role in enhancing the reaction. For example, the use of co-solvents can improve the solubility of hydrophobic substrates like OPBE, thereby increasing their availability to the enzyme. tpcj.org Isopropanol (B130326) has been used as a co-solvent in the synthesis of (R)-HPBE, with an optimal ratio of 10% leading to higher productivity. tpcj.org

Bioreactor Design and Operation Modes

The choice of bioreactor and its mode of operation are critical for scaling up the production of (R)-HPBE. The design must address challenges such as substrate and product inhibition, and facilitate efficient mass transfer.

Biotransformations for producing (R)-HPBE can be carried out in either monophasic aqueous systems or in biphasic systems composed of an aqueous phase and an immiscible organic solvent. jiangnan.edu.cnnih.gov An aqueous system is simpler and avoids the use of potentially toxic and flammable organic solvents. jiangnan.edu.cn High yields and enantioselectivities have been achieved in aqueous media under optimized conditions. jiangnan.edu.cnaiche.org

However, aqueous/organic biphasic systems offer several advantages, particularly for reactions involving hydrophobic substrates and products or when substrate/product inhibition is a significant issue. researchgate.netnih.gov The organic phase can act as a reservoir for the substrate and an extractant for the product, thereby reducing their concentrations in the aqueous phase where the biocatalyst resides. nih.gov This in-situ extraction can alleviate inhibition and shift the reaction equilibrium towards product formation.

In the synthesis of (R)-HPBE, an aqueous/octanol biphasic system was successfully employed with a recombinant E. coli strain. nih.gov This system allowed for the bioreduction of OPBE at a high concentration of 330 g/L, resulting in (R)-HPBE with 99.5% ee and a high catalyst yield. nih.gov Similarly, a water/dibutyl phthalate (B1215562) biphasic system with C. krusei SW2026 enhanced the yield and product concentration compared to a purely aqueous system at a high substrate concentration of 20 g/L. researchgate.net The choice of the organic solvent is critical; it must be biocompatible, have high partition coefficients for the substrate and product, and be easily separable from the aqueous phase.

Table 3: Comparison of Aqueous and Biphasic Systems

| Biocatalyst | System | Substrate Conc. | Product Conc. | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| C. krusei SW2026 | Aqueous | 20 g/L | 9.2 g/L | 45.8 | 87.5 | researchgate.net |

| C. krusei SW2026 | Water/Dibutyl phthalate | 20 g/L | 16.6 g/L | 82.0 | 97.4 | researchgate.net |

| Recombinant E. coli | Aqueous/Octanol | 330 g/L | - | - | 99.5 | nih.gov |

Note: '-' indicates data not specified in the source.

Interface Bioreactor Applications

Interface bioreactors offer a unique environment for biotransformations involving sparingly water-soluble substrates like ethyl 2-oxo-4-phenylbutyrate (EOPB). nih.govoup.com This reactor configuration facilitates the reaction at the interface between a hydrophilic polymer support, where the biocatalyst is housed, and a hydrophobic organic solvent containing the substrate. oup.com

Table 1: Performance of Candida holmii in a Pad-Packed Interface Bioreactor for (R)-EHPB Production

| Parameter | Value |

| Biocatalyst | Candida holmii KPY 12402 |

| Substrate | Ethyl 2-oxo-4-phenylbutanoate (EOPB) |

| Reactor Volume | 3 Liters |

| Incubation Time | 4 Days |

| (R)-EHPB Produced | 4.4 g |

| Overall Yield | 58% |

| Chemical Purity | 99.1% |

| Enantiomeric Excess (ee) | 90% |

Continuous Batch Reactor (CBR) and Integrated Reaction-Separation Processes

Continuous and integrated processes are pivotal for improving the economic viability and efficiency of (R)-EHPB production by addressing challenges such as substrate or product inhibition.

Preliminary studies have explored the use of a Continuous Batch Reactor (CBR) for the biotransformation of ethyl 2,4-dioxo-4-phenylbutyrate using growing cultures of Pichia pastoris. researchgate.net A key innovation in this process was the integration of reaction with separation by adding adsorbing resins into the fermentation medium. researchgate.netresearchgate.net This strategy effectively controls the concentration of both the substrate and the product in the medium, which in turn improves the conversion and enantioselectivity of the biotransformation. researchgate.net

Another advanced approach involves an enzyme membrane reactor for the continuous production of (R)-2-hydroxy-4-phenylbutyric acid. nih.gov In this system, D-Lactate dehydrogenase is used for the reduction of the keto acid, while formate (B1220265) dehydrogenase facilitates NADH regeneration. nih.gov A ceramic ultrafiltration membrane is used to retain the enzymes, allowing for continuous operation. researchgate.net This setup effectively removes the product from the reaction environment, mitigating product inhibition. nih.govresearchgate.net By operating the membrane reactor in a repetitive batch mode, enzyme consumption can be significantly reduced. researchgate.net

Furthermore, a substrate feeding strategy has been successfully implemented in a 5L fermenter to overcome the inhibitory effects of high concentrations of the substrate, ethyl 2-oxo-4-phenylbutyrate (OPBE). nih.gov In this process, an initial concentration of 120 mM of OPBE was used, followed by continuous feeding at a rate of 80 mM/h for 10 hours. nih.gov This strategy allowed the system to process a total substrate concentration of 920 mM, yielding 912 mM of (R)-HPBE, demonstrating a highly efficient and scalable continuous process. nih.gov

Enzyme and Whole-Cell Immobilization Techniques and Their Impact on Catalytic Performance

Immobilization is a critical strategy for enhancing the stability and reusability of biocatalysts, making the production of (R)-EHPB more cost-effective and sustainable. mdpi.comacs.org

Selection of Support Materials and Immobilization Protocols

The choice of support material is crucial as it directly influences the properties of the immobilized biocatalyst. mdpi.com A wide variety of materials, including natural polymers, synthetic polymers, and inorganic materials, can be used. mdpi.com The ideal support should offer high biocompatibility, stability, and have functional groups on its surface (like –OH, –NH₂, –COOH) to facilitate enzyme binding. mdpi.com

In the context of reactions relevant to (R)-EHPB synthesis, several immobilization strategies have been explored. For instance, Lecitase™ Ultra (LU), a lipase (B570770), has been immobilized on cyanogen (B1215507) bromide-activated agarose (B213101). mdpi.com This immobilization had a significant positive effect on the enzyme's activity and enantioselectivity in the hydrolysis of related esters. mdpi.com The protocol involves activating the agarose support with cyanogen bromide, which then allows for the covalent attachment of the enzyme. mdpi.com

Other common support materials include inorganic oxides like silica (B1680970) and titania nanoparticles. mdpi.com A general protocol might involve modifying silica nanoparticles with agents like octyltriethoxysilane and glycidoxypropyltrimethoxysilane to create a surface suitable for covalent enzyme attachment. mdpi.com Minerals are also attractive supports due to their low cost and natural abundance. mdpi.com

Table 2: Examples of Support Materials for Enzyme Immobilization

| Support Material Class | Specific Example | Key Features |

| Natural Polymer | Cyanogen bromide-activated agarose | Allows for covalent enzyme attachment, shown to increase activity and enantioselectivity. mdpi.com |

| Inorganic Nanomaterial | Silica (SiO₂) nanoparticles | High surface area; can be functionalized for covalent bonding. mdpi.com |

| Inorganic Nanomaterial | Titania (TiO₂) nanoparticles | Can be used with cross-linking agents like glutaraldehyde. mdpi.com |

| Mineral | Various (e.g., clays, zeolites) | Low cost, abundant, biocompatible, possess surface functional groups. mdpi.com |

| Ceramic | Ceramic membranes (e.g., TiO₂/Al₂O₃) | Suitable for continuous processes and integrated reactor systems. mdpi.com |

Operational Stability, Recycling, and Reusability of Biocatalysts

A primary advantage of immobilization is the significant enhancement of the biocatalyst's operational stability and its potential for recycling and reuse. mdpi.comacs.org Immobilized enzymes generally exhibit greater resistance to changes in temperature and pH compared to their free counterparts. mdpi.comacs.org

Immobilization of Lecitase™ Ultra on supports like cyanogen bromide-activated agarose not only increased its hydrolytic activity but also allowed for the kinetic resolution to be completed in a much shorter time (24-48 hours) compared to the free enzyme. mdpi.com This enhanced stability and efficiency are crucial for developing economically feasible industrial processes for chiral compounds like Ethyl (R)-2-hydroxy-4-phenylbutyrate. acs.orgmdpi.com

Stereochemical Aspects and Chiral Purity Determination of Ethyl R 2 Hydroxy 4 Phenylbutyrate

Analytical Methodologies for Enantiomeric Excess (ee) Determination

The enantiomeric excess (ee) of Ethyl (R)-2-Hydroxy-4-phenylbutyrate, a measure of the purity of the desired (R)-enantiomer over its (S)-counterpart, is a critical quality attribute. Various analytical techniques are employed to quantify this parameter with high precision and accuracy.

Gas Chromatography (GC) for Enantiopurity and Yield Assessment

Gas chromatography (GC) is a powerful and widely used technique for the simultaneous assessment of both the enantiomeric purity and the chemical yield of this compound. nih.gov This method relies on the separation of the enantiomers using a chiral stationary phase within the GC column.

To achieve chiral separation, a specialized column, such as a 30-m β-DEX 120 column with a 0.25-mm internal diameter and 0.25-μm film thickness, is often employed. nih.gov The separation mechanism involves differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times for the (R) and (S) enantiomers. A typical temperature program for this analysis involves holding the column at 40°C for 5 minutes, followed by a ramp to 150°C at a rate of 4°C per minute, and then to 220°C, where it is held for another 5 minutes. nih.gov The column flow is generally maintained at 1 ml/min. nih.gov

The separated enantiomers are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated using the formula:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

Where [R] and [S] are the concentrations (or peak areas) of the (R) and (S) enantiomers, respectively. This method allows for the determination of enantiomeric excess with high accuracy, often achieving values greater than 99%. researchgate.netaiche.org For instance, in the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) using a recombinant E. coli strain, the enantiomeric excess of the resulting this compound was determined to be 99.5% by GC analysis. aiche.org Similarly, enzymatic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate has been shown to yield the (R)-enantiomer with an enantiomeric excess of up to 99%. researchgate.net

Table 1: GC Conditions for Chiral Analysis of this compound

| Parameter | Value |

|---|---|

| Column | β-DEX 120 |

| Column Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Column Flow Rate | 1 mL/min |

| Initial Temperature | 40°C (hold for 5 min) |

| Temperature Ramp 1 | 4°C/min to 150°C |

| Temperature Ramp 2 | to 220°C (hold for 5 min) |

| Detector | TOF-MS |

Optical Rotation Measurements for Chiral Characterization

Optical rotation is a fundamental property of chiral molecules that provides qualitative and quantitative information about the enantiomeric composition of a sample. This technique measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the specific enantiomer and its concentration.

For this compound, the (R)-enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). This is often denoted by a negative sign (-) in its name. The specific rotation ([α]) is a standardized measure of this rotation and is a physical constant for a given chiral compound under specific conditions (temperature, solvent, and wavelength of light).

The specific rotation of neat (undiluted) Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate is reported to be -10° at 21°C using the D-line of a sodium lamp (589 nm). sigmaaldrich.comsigmaaldrich.com Another source reports a range of -11° to -9° for the neat liquid at 20°C. chemimpex.com

The observed optical rotation of a sample is directly proportional to the concentration of the chiral substance and the path length of the light through the sample. Crucially, it is also proportional to the enantiomeric excess (ee) of the sample. Therefore, by measuring the optical rotation of a sample of unknown purity and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be determined.

While optical rotation is a valuable tool for chiral characterization, it is generally less precise for the accurate determination of high enantiomeric excesses compared to chromatographic methods like GC. This is because small amounts of chiral impurities can significantly affect the measured rotation, and the measurement itself can be influenced by experimental variables. However, it remains a rapid and straightforward method for confirming the identity of the predominant enantiomer and for providing a general assessment of chiral purity.

Table 2: Optical Rotation Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Optical Activity | [α]21/D -10°, neat | sigmaaldrich.comsigmaaldrich.com |

| Optical Rotation | [α]20/D -11 to -9°, neat | chemimpex.com |

Mechanistic Insights into Stereoselectivity in Synthetic Pathways

The stereoselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding ketoester, ethyl 2-oxo-4-phenylbutyrate (OPBE). nih.govsigmaaldrich.com The key to achieving high enantiomeric excess lies in the ability of the catalyst to differentiate between the two prochiral faces of the ketone carbonyl group, leading to the preferential formation of the (R)-alcohol.

Enzymatic and chemo-catalytic methods have been extensively explored to achieve this transformation with high stereoselectivity. Biocatalytic approaches, utilizing whole microorganisms or isolated enzymes, have proven to be particularly effective.

One prominent mechanism involves the use of carbonyl reductases, which are enzymes that catalyze the reduction of ketones to alcohols. aiche.orgnih.gov These enzymes often employ a cofactor, such as NADPH, as a source of hydrides. nih.gov The stereoselectivity of the reduction is governed by the specific three-dimensional structure of the enzyme's active site. The substrate, OPBE, binds to the active site in a specific orientation, exposing one of the carbonyl faces to the incoming hydride from the cofactor.

For instance, carbonyl reductases from various microorganisms, including Candida krusei, Pichia pastoris, and engineered E. coli, have been successfully used to produce this compound with high enantiomeric excess. researchgate.netresearchgate.net In the case of a carbonyl reductase from Candida krusei SW2026, the enzyme exhibits high enantioselectivity, leading to the formation of the (R)-enantiomer with an enantiomeric excess greater than 99%. researchgate.net

The stereochemical outcome can be explained by models such as Prelog's rule, which predicts the stereochemistry of the alcohol product based on the relative sizes of the substituents attached to the carbonyl carbon. The enzyme's active site creates a chiral environment that forces the substrate to bind in a conformation where the hydride is delivered to the re-face of the carbonyl, leading to the (R)-alcohol.

Kinetic resolution of racemic Ethyl 2-Hydroxy-4-phenylbutyrate using lipases is another enzymatic strategy. researchgate.net In this process, one enantiomer is selectively acylated or hydrolyzed by the enzyme, leaving the other enantiomer enriched. For example, lipase (B570770) AK can be used to resolve racemic Ethyl 2-Hydroxy-4-phenylbutyrate, resulting in the (R)-enantiomer with an enantiomeric excess of up to 99%. researchgate.net The mechanism of this resolution is often described by a "ping-pong" bi-bi mechanism, where the enzyme first reacts with the acyl donor and then with the alcohol. researchgate.net

In addition to biocatalysis, chemo-catalytic methods employing chiral metal complexes can also achieve high stereoselectivity. For example, enantioselective hydrogenation of OPBE using homogeneous Rh-diphosphine or heterogeneous Pt/Al2O3-cinchona catalysts has been reported. sigmaaldrich.com The mechanism in these systems involves the coordination of the substrate to the chiral metal center, which directs the hydrogenation to one face of the carbonyl group.

The choice of synthetic pathway and catalyst system is crucial in determining the stereochemical outcome and the enantiomeric purity of the final product. Understanding the underlying mechanisms of stereoselectivity is essential for the optimization of these processes to achieve high yields and enantiomeric excesses of the desired this compound.

Derivatization and Further Synthetic Transformations of Ethyl R 2 Hydroxy 4 Phenylbutyrate

Conversion Pathways to Angiotensin-Converting Enzyme (ACE) Inhibitors

Ethyl (R)-2-hydroxy-4-phenylbutyrate is a versatile precursor for the synthesis of a class of drugs known as ACE inhibitors, which are widely used to treat hypertension and congestive heart failure. researchgate.netresearchgate.net The "(R)" configuration of the stereocenter in this molecule is a critical determinant of the pharmacological efficacy of the final drug products.

Detailed Synthetic Routes to Major "Pril" Drugs

The synthesis of several key ACE inhibitors, often referred to as "pril" drugs, commences with this compound. researchgate.net The general strategy involves the derivatization of the hydroxyl group and subsequent coupling with a suitable amino acid derivative.

A common initial step is the activation of the hydroxyl group on this compound. This is often achieved by converting it into a better leaving group, such as a tosylate or a mesylate. For instance, in the synthesis of Enalapril, the hydroxyl group is typically reacted with p-toluenesulfonyl chloride in the presence of a base to form the corresponding tosylate. This activated intermediate then undergoes a nucleophilic substitution reaction with a dipeptide derivative, L-alanyl-L-proline. This key coupling step, which forms the backbone of the final drug molecule, is followed by the hydrolysis of the ester group to yield the active pharmaceutical ingredient, Enalaprilat, which is then often administered as its ethyl ester prodrug, Enalapril.

Similarly, the synthesis of other "pril" drugs like Benazepril and Lisinopril (B193118) also utilizes this compound as a starting material. researchgate.net Although the specific reaction partners and conditions may vary, the core principle of activating the hydroxyl group and coupling it with an appropriate amino acid or peptide fragment remains consistent. For example, the synthesis of Benazepril involves the coupling of the activated intermediate with a cyclic amino acid derivative.

The table below summarizes the key transformations of this compound into some of the major "pril" drugs.

| Target Drug | Key Synthetic Transformation |

| Enalapril | 1. Activation of the hydroxyl group (e.g., tosylation). 2. Nucleophilic substitution with L-alanyl-L-proline. 3. Ester hydrolysis. |

| Benazepril | 1. Activation of the hydroxyl group. 2. Coupling with a cyclic amino acid derivative. |

| Lisinopril | 1. Activation of the hydroxyl group. 2. Coupling with L-lysyl-L-proline. |

Exploration of Novel Chemical Transformations and Applications in Fine Chemical Synthesis

Beyond its established role in the synthesis of ACE inhibitors, researchers are exploring novel chemical transformations of this compound to create other valuable molecules for the fine chemical industry. The chiral nature and functional groups of this compound make it an attractive starting point for the synthesis of a variety of complex organic molecules.

One area of exploration involves the oxidation of the secondary alcohol to a ketone, yielding ethyl 2-oxo-4-phenylbutyrate. This transformation opens up a different set of synthetic possibilities, allowing for the introduction of new functionalities at the C2 position through reactions such as reductive amination or the formation of enamines.

Furthermore, the ester group can be reduced to a primary alcohol, providing a diol that can be used in the synthesis of polyesters or as a chiral ligand in asymmetric catalysis. The phenyl group also offers a site for further functionalization through aromatic substitution reactions, enabling the creation of a diverse library of derivatives with potentially interesting biological or material properties.

Recent research has also focused on the use of this compound in the preparation of benzothiophenes, benzofurans, and indoles. chemicalbook.com These heterocyclic compounds are of significant interest due to their potential applications in the treatment of conditions such as insulin (B600854) resistance and hyperglycemia. chemicalbook.com

The following table outlines some of the explored novel transformations and their potential applications.

| Transformation | Resulting Functional Group / Molecule Type | Potential Application |

| Oxidation of secondary alcohol | Ketone (Ethyl 2-oxo-4-phenylbutyrate) | Intermediate for further functionalization |

| Reduction of ester | Diol | Monomer for polyesters, chiral ligand |

| Aromatic substitution | Functionalized aromatic ring | Synthesis of diverse chemical libraries |

| Cyclization reactions | Benzothiophenes, Benzofurans, Indoles | Potential therapeutic agents |

The continued investigation into the derivatization of this compound is expected to uncover new synthetic routes to valuable compounds, further solidifying its importance as a versatile chiral building block in organic synthesis.

Considerations for Industrial Scale Up and Green Chemistry Principles in Ethyl R 2 Hydroxy 4 Phenylbutyrate Production

Feasibility and Economic Assessment of Different Synthetic Routes for Large-Scale Production

The industrial feasibility of producing (R)-HPBE hinges on a cost-effective and scalable synthetic route. Traditional chemical methods, while established, often face challenges that impact their economic viability on a large scale. lookchem.comgoogle.com In contrast, biocatalytic processes have emerged as a promising and economically feasible alternative. nih.govresearchgate.net

Biocatalytic routes, particularly the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) using carbonyl reductases, offer significant advantages in an industrial context. nih.govresearchgate.net These processes are noted for their high conversion rates and exceptional enantioselectivity, often exceeding 99% ee. nih.govresearchgate.netjiangnan.edu.cn The use of whole-cell biocatalysts, such as recombinant E. coli or yeast strains like Candida krusei, eliminates the need for costly enzyme purification. researchgate.netjiangnan.edu.cn Moreover, the development of robust biocatalysts and efficient cofactor regeneration systems enhances the economic feasibility of this approach for large-scale production. nih.gov

Interactive Table: Comparison of Industrial Synthesis Routes for (R)-HPBE

| Feature | Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Expensive noble metals (e.g., Platinum) and chiral modifiers (e.g., cinchona alkaloids). lookchem.com | Whole-cell biocatalysts (e.g., recombinant E. coli, Candida krusei) or isolated enzymes (e.g., carbonyl reductase). nih.govjiangnan.edu.cn |

| Enantioselectivity | Often lower, up to 96% ee. google.com | Typically very high, >99% ee. nih.govjiangnan.edu.cn |

| Reaction Conditions | Often requires high pressure (e.g., 60 bar). lookchem.com | Mild conditions (e.g., near ambient temperature and pressure). researchgate.netjiangnan.edu.cn |

| Equipment | May require specialized high-pressure reactors. google.com | Standard bioreactors can be used. nih.gov |

| Raw Materials | May require expensive and sensitive starting materials. lookchem.com | Can utilize readily available substrates like OPBE. nih.govjiangnan.edu.cn |

| Overall Yield | Can be impacted by purification losses and side reactions. lookchem.com | High conversion rates and yields are achievable. nih.govjiangnan.edu.cn |

| Economic Feasibility | Can be less cost-effective due to catalyst and equipment costs. lookchem.comgoogle.com | Considered economically feasible and suitable for industrial scale. nih.govresearchgate.net |

Environmental Compatibility and Sustainability in Production Processes

The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are central to the sustainable production of pharmaceuticals. jddhs.comnih.gov The choice of synthetic route for (R)-HPBE has significant implications for its environmental footprint.

A key advantage of biocatalytic processes is the significant reduction in chemical reagent consumption and subsequent waste generation. nih.govresearchgate.net Chemical routes often involve stoichiometric amounts of reagents and generate byproducts that require disposal. jiangnan.edu.cn For instance, chemical resolutions, a method to separate enantiomers, are inherently wasteful as the undesired enantiomer is often discarded, limiting the theoretical maximum yield to 50%. google.comjiangnan.edu.cn

In contrast, biocatalytic asymmetric reduction converts the prochiral substrate directly to the desired (R)-enantiomer with high selectivity, minimizing waste. researchgate.netjiangnan.edu.cn The use of catalytic amounts of enzymes, which can often be recycled and reused, further aligns with green chemistry principles. jddhs.com

Biocatalytic reactions for (R)-HPBE synthesis are typically conducted under mild conditions, including near-ambient temperatures (e.g., 25-30°C) and atmospheric pressure. nih.govjiangnan.edu.cntpcj.org This contrasts sharply with some chemical hydrogenation methods that require high pressure and potentially elevated temperatures. lookchem.com

The use of mild conditions offers several environmental and safety benefits. researchgate.netjiangnan.edu.cn It reduces energy consumption, thereby lowering the carbon footprint of the manufacturing process. It also enhances the safety of the operation by avoiding the handling of materials under high pressure. Furthermore, these conditions often lead to higher selectivity and reduce the formation of unwanted byproducts, simplifying purification and reducing waste. jiangnan.edu.cn

Process Intensification and Efficient Downstream Processing

To enhance the industrial viability of (R)-HPBE production, strategies for process intensification and efficient downstream processing are crucial. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.

For biocatalytic routes, this includes the use of high-density fermentation to increase the concentration of the biocatalyst, leading to higher volumetric productivity. nih.gov Fed-batch strategies, where the substrate is added incrementally, can overcome substrate inhibition and allow for higher product titers. nih.govresearchgate.net For example, a fed-batch approach in a 1-L aqueous/octanol biphasic system allowed for the reduction of 330 g/L of OPBE. researchgate.net Another study demonstrated that a substrate feeding strategy in a 5L fermenter enabled the processing of up to 920 mM of OPBE. nih.gov

The use of biphasic systems, containing an aqueous and an organic phase, can also be a form of process intensification. researchgate.netjiangnan.edu.cn This approach can mitigate substrate inhibition, improve product yield, and in some cases, enhance the enantioselectivity of the reaction. jiangnan.edu.cn For instance, the use of a dibutyl phthalate (B1215562) biphasic system improved the enantiopurity by almost 10% and nearly doubled the yield compared to an aqueous monophasic system. jiangnan.edu.cn

Efficient downstream processing is essential for isolating the final product with high purity. The mild conditions of biocatalysis can simplify this process, as fewer byproducts are generated. Standard purification techniques such as extraction and distillation can be employed to isolate (R)-HPBE. google.com

Future Research Directions in Ethyl R 2 Hydroxy 4 Phenylbutyrate Synthesis and Application

Discovery and Engineering of Novel Biocatalysts with Enhanced Catalytic Performance and Robustness

The biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) via the asymmetric reduction of its prochiral precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE), is a highly researched area due to its potential for high enantioselectivity and environmentally benign reaction conditions. jiangnan.edu.cn Future research is centered on the discovery of new biocatalysts and the engineering of existing ones to overcome current limitations and meet the demands of industrial-scale production.

A primary focus is the identification of novel microorganisms and enzymes with superior catalytic capabilities. Researchers have screened various yeasts and bacteria to find robust catalysts. For instance, Candida krusei SW2026 has demonstrated excellent catalytic ability, producing (R)-HPBE with an enantiomeric excess (ee) of 99.7% and a yield of 95.1% in an optimized aqueous system. jiangnan.edu.cn Similarly, a stereospecific carbonyl reductase from Kluyveromyces marxianus (KmCR) has been utilized for the asymmetric synthesis of (R)-HPBE, achieving a 62% yield and an optical purity of ≥99.9% in just 20 minutes under optimized conditions. tpcj.org

The robustness of these biocatalysts is another critical area of research. Enzymes used in industrial processes must withstand variations in temperature, pH, and solvent concentrations. Engineering efforts aim to improve the stability of these enzymes, for example, by creating bi-enzyme-polymer nanoconjugates that enhance tolerance to process conditions. researchgate.net The development of catalysts that remain highly active and selective under high substrate concentrations is a key goal, as demonstrated by strategies that allow for the efficient conversion of OPBE at concentrations as high as 330 g/L. researchgate.net

Table 1: Performance of Selected Biocatalysts in (R)-HPBE Synthesis

| Biocatalyst | Substrate | Key Optimization/Feature | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Optimized aqueous system | 99.7% | 95.1% Yield | jiangnan.edu.cn |

| Kluyveromyces marxianus Carbonyl Reductase (KmCR) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Optimized reaction conditions (25 °C, isopropanol (B130326) co-solvent) | ≥99.9% | 62% Yield | tpcj.org |

| Recombinant E. coli (co-expressing IolS and GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Aqueous/octanol biphasic system, cofactor regeneration | 99.5% | Catalyst yield of 31.7 g product/g catalyst at 330 g/L substrate | researchgate.net |

| Recombinant E. coli (CpCR-GDH fusion enzyme) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | High-density fermentation, substrate feeding strategy | 99.9% | 98.3% Conversion | nih.gov |

Development of Integrated Biocatalytic and Separation Processes for Improved Efficiency

To enhance the economic viability of (R)-HPBE production, research is increasingly focused on integrating the biocatalytic reaction step with efficient product separation and purification processes. A major challenge in the biocatalytic reduction of OPBE is substrate and product inhibition, where high concentrations of the starting material or the final product can slow down or stop the enzyme's activity. jiangnan.edu.cn

One effective strategy to mitigate this issue is the use of two-phase reaction systems. An aqueous/organic biphasic system allows for the substrate to be dissolved in an organic phase, from which it slowly partitions into the aqueous phase containing the biocatalyst. researchgate.net This keeps the substrate concentration in the aqueous phase low, preventing inhibition. The product, (R)-HPBE, can then accumulate in the organic phase, simplifying its subsequent recovery. researchgate.net For example, an aqueous/octanol system has been successfully used to produce (R)-HPBE with a high catalyst yield. researchgate.net

While effective, traditional organic solvents can pose environmental concerns and complicate downstream processing. To circumvent this, aqueous/ionic liquid biphasic systems have been investigated. jiangnan.edu.cn Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure. Preliminary results show that the reaction proceeds smoothly in an aqueous/[Bmim]PF6 (1-butyl-3-methylimidazolium hexafluorophosphate) system, with the significant advantage that the product can be easily and efficiently isolated by simple extraction with a solvent like isopropyl ether. jiangnan.edu.cn

Exploration of New Derivatization Pathways Beyond ACE Inhibitors

While the synthesis of ACE inhibitors such as enalapril, benazepril, and lisinopril (B193118) is the primary application driving the demand for (R)-HPBE, its potential as a versatile chiral building block is likely underutilized. researchgate.netnih.govresearchgate.net Chiral alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals and specialty chemicals. nih.gov A significant future research direction is the exploration of new derivatization pathways for (R)-HPBE that extend beyond its current, well-established role.

The (R)-2-hydroxy-4-phenylbutyrate structure contains two key functional groups ripe for chemical modification: the hydroxyl group and the ester group. The chiral hydroxyl group, in particular, is a valuable handle for introducing new functionalities and building molecular complexity. After activation (e.g., conversion to a leaving group like a tosylate or mesylate), it can be subjected to nucleophilic substitution reactions, often with inversion of stereochemistry, to introduce nitrogen, sulfur, or other carbon-based substituents. This opens the door to synthesizing novel chiral amines, ethers, and thioethers that could serve as scaffolds for new classes of bioactive molecules.

The ester group can be hydrolyzed to the corresponding carboxylic acid, ((R)-2-hydroxy-4-phenylbutyric acid), which can then be coupled with various amines or alcohols to form new amides and esters. jiangnan.edu.cn These derivatives could be explored for different biological activities or used as monomers for the synthesis of novel biodegradable polymers with specific physical properties conferred by the pendent phenyl group.